Dipyrone, also known as metamizole, is a non-narcotic analgesic and antipyretic drug. [] It was first introduced into clinical practice in 1922 and remains in use in various countries. [] Dipyrone is frequently utilized in both pediatric and adult patient populations for its analgesic and antipyretic properties. [, ] It is included in pharmacopoeias of multiple countries, including China, European, Japan, and Poland. []
Dipyrone's analgesic and antipyretic effects are believed to be partially mediated by the inhibition of cyclooxygenase (COX) enzymes. [, , ] Dipyrone is a prodrug, metabolized into 4-N-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which are thought to be responsible for its pharmacological activity. [, ] Research suggests that MAA is significantly more potent than AA in inhibiting both COX-1 and COX-2. [] Dipyrone's favorable gastrointestinal tolerability compared to other acidic COX inhibitors might be attributed to its physicochemical properties, specifically its lack of acidity. []
Pain management: Dipyrone is an established analgesic frequently used in clinical settings for a wide range of pain conditions, including postoperative pain, renal colic pain, and headaches. [, , , ] Studies have compared its efficacy to other analgesics like tramadol and diclofenac. [, ] While research suggests similar analgesic efficacy, dipyrone may offer advantages in terms of gastrointestinal tolerability and fewer adverse effects compared to some other analgesic options. [, , , ]
Fever reduction: Dipyrone is recognized for its antipyretic properties, with research exploring its effectiveness in reducing fever in various patient populations, including children. [, ] Studies have compared dipyrone's antipyretic efficacy with acetaminophen, demonstrating similar temperature reduction profiles. [, ]
Smooth muscle relaxation: Dipyrone demonstrates a distinct spasmolytic effect on smooth muscles. [, ] This property has led to investigations into its potential role in managing conditions like bronchial asthma, where its ability to relax precontracted tracheal smooth muscle may be beneficial. [, , ]
Neuroprotection: Research suggests potential neuroprotective properties of dipyrone in cerebral ischemia models. [] Studies have demonstrated that dipyrone can reduce hypoxia/ischemia injury, potentially by inhibiting the release of mitochondrial apoptogenic factors, attenuating caspase activation, and preventing ischemia-induced changes in Bcl-2 and tBid. []
Allergy diagnosis: The basophil activation test (BAT) has been explored as a potential diagnostic tool for dipyrone allergy. [] Research has focused on defining optimal dipyrone concentrations and thresholds for BAT positivity to improve the sensitivity and specificity of this diagnostic approach. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: